molecular formula C17H19ClN4O3S B2413190 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 1351591-29-1

2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2413190
CAS No.: 1351591-29-1
M. Wt: 394.87
InChI Key: XFVIQODQMWHCDY-UHFFFAOYSA-N
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Description

2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound featuring a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolopyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine ring.

    Coupling Reaction: The final step involves coupling the thiazolopyridine derivative with 5-chloro-2-methoxyaniline under conditions that facilitate the formation of the acetamide linkage. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolopyridine ring, which may lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule, potentially converting them to amines or alcohols, respectively.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives or nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the development of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in the fields of oncology or infectious diseases.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide would depend on its specific biological target. Generally, it might act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The thiazolopyridine core could interact with the active site of enzymes, while the acetamido and methoxyphenyl groups might enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a different substitution pattern on the aromatic ring.

    2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-2-methoxyphenyl)acetamide: Variation in the position of the chloro substituent.

Uniqueness

The uniqueness of 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both chloro and methoxy groups on the aromatic ring can significantly influence its pharmacokinetic properties and binding interactions.

This detailed analysis provides a comprehensive overview of the compound, highlighting its synthesis, reactivity, applications, and unique features

Properties

IUPAC Name

2-(2-acetamido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c1-10(23)19-17-21-12-5-6-22(8-15(12)26-17)9-16(24)20-13-7-11(18)3-4-14(13)25-2/h3-4,7H,5-6,8-9H2,1-2H3,(H,20,24)(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVIQODQMWHCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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